molecular formula C19H16N4O4S2 B3304755 N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921866-03-7

N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B3304755
CAS RN: 921866-03-7
M. Wt: 428.5 g/mol
InChI Key: MMNSFRQQUQRJRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling reactions, where two molecules are joined together with the elimination of a small molecule . In the case of similar compounds, substituted 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates are then treated with other reagents to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied, with a focus on their reactivity and the conditions required for the reactions . The reactions often involve the formation or breaking of bonds in the thiazole ring or the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. These properties include melting point, solubility, and spectral data from IR, NMR, and mass spectrometry .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific structure and properties. Some compounds with a thiazole ring have shown antibacterial activity, suggesting they could potentially be toxic to certain types of bacteria .

Future Directions

The future research directions for similar compounds could involve further exploration of their biological activity, the development of more efficient synthesis methods, and the design of new compounds with improved properties .

properties

IUPAC Name

N-[4-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c1-2-26-12-5-6-13-15(9-12)29-19(21-13)22-16(24)8-11-10-28-18(20-11)23-17(25)14-4-3-7-27-14/h3-7,9-10H,2,8H2,1H3,(H,20,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNSFRQQUQRJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
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N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

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